molecular formula C14H20O2 B11885798 1,1,4,4,7-Pentamethylisochroman-6-ol

1,1,4,4,7-Pentamethylisochroman-6-ol

Katalognummer: B11885798
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: QODCKKFGADGJGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,4,4,7-Pentamethylisochroman-6-ol is an organic compound with a unique structure that includes multiple methyl groups attached to an isochroman ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4,7-Pentamethylisochroman-6-ol typically involves the alkylation of isochroman derivatives. One common method includes the reaction of isochroman with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,4,4,7-Pentamethylisochroman-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,1,4,4,7-Pentamethylisochroman-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1,4,4,7-Pentamethylisochroman-6-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1,1,4,4,7-Pentamethylisochroman-6-ol can be compared with other similar compounds, such as:

    Isochroman derivatives: These compounds share a similar core structure but differ in the number and position of methyl groups.

    Methylated aromatics: Compounds like 1,2,3,4-tetramethylbenzene have similar methylation patterns but different core structures.

The uniqueness of this compound lies in its specific arrangement of methyl groups and the resulting chemical properties, which can lead to distinct reactivity and applications.

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

1,1,4,4,7-pentamethyl-3H-isochromen-6-ol

InChI

InChI=1S/C14H20O2/c1-9-6-11-10(7-12(9)15)13(2,3)8-16-14(11,4)5/h6-7,15H,8H2,1-5H3

InChI-Schlüssel

QODCKKFGADGJGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1O)C(COC2(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.